3-(Bromomethyl)benzamide 3-(Bromomethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 509073-67-0
VCID: VC2317728
InChI: InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11)
SMILES: C1=CC(=CC(=C1)C(=O)N)CBr
Molecular Formula: C8H8BrNO
Molecular Weight: 214.06 g/mol

3-(Bromomethyl)benzamide

CAS No.: 509073-67-0

Cat. No.: VC2317728

Molecular Formula: C8H8BrNO

Molecular Weight: 214.06 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)benzamide - 509073-67-0

Specification

CAS No. 509073-67-0
Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
IUPAC Name 3-(bromomethyl)benzamide
Standard InChI InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11)
Standard InChI Key ORRDZVRYRNYLMB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)N)CBr
Canonical SMILES C1=CC(=CC(=C1)C(=O)N)CBr

Introduction

Structural Information

Chemical Identity

3-(Bromomethyl)benzamide is an organic compound with a molecular formula of C8H8BrNO and a molecular weight of 214.06 g/mol . It is also known by its CAS number 509073-67-0 and is alternatively referred to as 3-Bromomethylbenzamide .

Structural Representation

The chemical structure of 3-(Bromomethyl)benzamide consists of a benzene ring with two substituents: a carboxamide (CONH2) group and a bromomethyl (CH2Br) group. The carboxamide group is attached directly to the benzene ring at position 1, while the bromomethyl group is attached at position 3 .

The compound can be represented using various chemical notations:

  • SMILES: C1=CC(=CC(=C1)C(=O)N)CBr

  • InChI: InChI=1S/C8H8BrNO/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H2,10,11)

  • InChIKey: ORRDZVRYRNYLMB-UHFFFAOYSA-N

Physical and Chemical Properties

Computed Properties

The following table summarizes the key computed properties of 3-(Bromomethyl)benzamide:

PropertyValueSource
Molecular Weight214.06 g/molComputed
XLogP31.4Computed
Hydrogen Bond Donor Count1Computed
Hydrogen Bond Acceptor Count1Computed
Rotatable Bond Count2Computed
Exact Mass212.97893 DaComputed

Predicted Collision Cross Section

Mass spectrometry analysis provides important collision cross section data for various adducts of 3-(Bromomethyl)benzamide, as shown in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]+213.98621136.1
[M+Na]+235.96815138.9
[M+NH4]+231.01275141.0
[M+K]+251.94209139.1
[M-H]-211.97165137.0
[M+Na-2H]-233.95360139.8
[M]+212.97838135.4
[M]-212.97948135.4

Chemical Reactivity

Reactive Sites

The chemical reactivity of 3-(Bromomethyl)benzamide is primarily determined by two functional groups:

  • The bromomethyl (CH2Br) group: This group is highly nucleophilic due to the good leaving group ability of bromide, making it reactive in substitution reactions.

  • The amide (CONH2) group: This functional group can participate in hydrogen bonding interactions and can undergo various transformations typical of amides.

Synthesis Pathways

While the search results don't provide a direct synthesis method for 3-(Bromomethyl)benzamide specifically, related compounds like 3-(bromomethyl)benzoic acid can be synthesized through bromination of m-toluic acid using N-Bromosuccinimide (NBS) and dibenzoyl peroxide in dichloromethane under reflux conditions . This suggests a potential synthesis pathway for 3-(Bromomethyl)benzamide could involve similar bromination of 3-methylbenzamide or conversion of 3-(bromomethyl)benzoic acid to the corresponding amide.

The synthesis of 3-(bromomethyl)benzoic acid provides insight into potential synthetic approaches:

"Methylmethylbenzoic acid (2.0 g, 14.7 mmol) and benzoyl peroxide (BPO, 0.036 g, 0.15 mmol) was dissolved in dichloromethane (6 mL) and heated to reflux, NBS (2.6 g, 14.7 mmol) was added in portions. Continue to heat reflux 2h. After cooling to room temperature, the reaction was quenched with water (10 mL), extracted with dichloromethane (50 mL), washed with water, washed with saturated NaCl, dried over anhydrous Na2SO4, concentrated to give a pale yellow solid 2.7 g, yield 86%."

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry data for 3-(Bromomethyl)benzamide, as documented in the NIST database, shows a total of 93 peaks with the top three peaks appearing at m/z values of 134, 44, and 89 . This spectral fingerprint can be used for identification and purity assessment of the compound.

IR Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 3-(Bromomethyl)benzamide. The compound's IR spectrum, available in the Wiley database, shows characteristic absorption bands for the amide group (typically around 1650-1690 cm⁻¹ for C=O stretching and 3200-3400 cm⁻¹ for N-H stretching) and aromatic C-H and C=C stretching vibrations .

Biological Activity and Applications

Pharmaceutical Research

3-(Bromomethyl)benzamide derivatives have shown promising biological activities, particularly in the context of protecting pancreatic β-cells. Research has shown that certain derivatives containing the 3-(N-piperidinyl)methyl benzamide structure have demonstrated protective effects against endoplasmic reticulum (ER) stress-induced β-cell death and dysfunction .

One study reports: "We discovered and optimized 3-(N-piperidinyl)methyl benzamide derivatives as potent agents that suppress ER stress-induced β-cell death and dysfunction. Our lead optimization has led to the identification of the 3-(N-piperidinyl)methyl benzamide analog 13d with near 100% β-cell-protective activity and an EC50 of 0.032 μM against ER stress."

This research indicates the potential value of 3-(Bromomethyl)benzamide as a precursor or intermediate in the development of therapeutic compounds for diabetes treatment, as modifications of its structure can lead to compounds with significant biological activity.

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